RTI-111

Vue d'ensemble

Description

RTI-111, also known as this compound, is a chemical compound with the molecular formula C16H19Cl2NO2.ClH. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications .

Mécanisme D'action

Target of Action

RTI-111, also known as Dichloropane, Unii-7V8GL5F9MQ, RTI-4229-111, 7V8GL5F9MQ, or UNII-7V8GL5F9MQ, is a stimulant of the phenyltropane class . The primary targets of this compound are the dopamine, norepinephrine, and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication and function.

Mode of Action

this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning it blocks the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations . By inhibiting the reuptake, this compound enhances the effect of these neurotransmitters, leading to increased stimulation of the post-synaptic neurons .

Biochemical Pathways

The action of this compound primarily affects the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound can enhance the activity of these pathways, leading to increased neurotransmission . The downstream effects of this increased neurotransmission can vary widely, depending on the specific neural circuits involved.

Pharmacokinetics

Given its structural similarity to cocaine, it is likely that this compound shares similar adme properties . These may include rapid absorption following oral or intranasal administration, widespread distribution throughout the body, metabolism primarily by liver enzymes, and excretion via the kidneys . The bioavailability of this compound, or the proportion of the drug that enters the circulation and can have an active effect, is also currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased neurotransmission in the monoaminergic system . This can lead to a range of effects, including increased alertness, euphoria, and changes in mood and cognition . The specific effects can vary widely among individuals, depending on factors such as dosage, route of administration, and individual physiology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of orally administered this compound . Additionally, factors such as diet, concurrent use of other medications, and individual genetic variations in drug-metabolizing enzymes can also influence the action and efficacy of this compound . .

Analyse Biochimique

Biochemical Properties

RTI-111 interacts with monoamine transporters, specifically dopamine, norepinephrine, and serotonin transporters . These interactions play a crucial role in the biochemical reactions involving this compound. The compound’s high affinity for these transporters suggests that it may influence the transport and reuptake of these neurotransmitters, thereby affecting neural signaling .

Cellular Effects

In cellular processes, this compound has been observed to influence the extracellular levels of monoamines . This is presumably via reverse transport involving the monoamine transporters . This action of this compound is thought to play an important role in its effects, potentially influencing cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with monoamine transporters. It is hypothesized that this compound acts as a monoamine uptake blocker, potentially blocking behavioral effects of methamphetamine related to its abuse . This suggests that this compound may exert its effects at the molecular level through binding interactions with these transporters, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound has a slower onset and longer duration of action compared to cocaine

Dosage Effects in Animal Models

In animal models, specifically rhesus monkeys, this compound has been observed to function as a positive reinforcer . When given as a pretreatment to monkeys self-administering methamphetamine under a progressive-ratio schedule, the methamphetamine dose-response function shifted to the left and down

Metabolic Pathways

Given its high affinity for monoamine transporters, it is likely that this compound is involved in pathways related to the metabolism of monoamines

Transport and Distribution

Given its interactions with monoamine transporters, it is likely that these transporters play a role in the transport and distribution of this compound

Subcellular Localization

Given its interactions with monoamine transporters, it is likely that this compound is localized to regions of the cell where these transporters are present

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of RTI-111 involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: RTI-111 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to ensure their purity and efficacy .

Applications De Recherche Scientifique

RTI-111 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and technologies .

Comparaison Avec Des Composés Similaires

RTI-111 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of this compound and related chemical entities.

Activité Biologique

RTI-111, a 3-phenyltropane analog, has garnered significant attention in pharmacological research due to its interactions with monoamine transporters, particularly the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters. This compound is primarily studied for its potential as a treatment for cocaine addiction and its behavioral effects that resemble traditional psychostimulants.

This compound is structurally related to cocaine but exhibits distinct pharmacological properties. It functions as a selective monoamine transporter inhibitor , which means it blocks the reuptake of neurotransmitters, thereby increasing their extracellular levels. The mechanism of action involves:

- Inhibition of Transporters : this compound inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors.

Reinforcing Properties

Research indicates that this compound possesses reinforcing properties similar to those of traditional psychostimulants. In a study involving rhesus monkeys, this compound was administered under a fixed-ratio schedule of reinforcement:

- Self-Administration : All tested monkeys self-administered this compound, indicating its potential as a positive reinforcer. The doses ranged from 0.0003 to 0.03 mg/kg, administered intravenously (i.v.) .

- Interaction with Methamphetamine : When combined with methamphetamine (MA), this compound shifted the MA dose-response function leftward, suggesting that it enhances the reinforcing effects of MA rather than blocking them .

Study Overview

A notable study evaluated the behavioral effects of this compound in combination with MA:

| Parameter | This compound Alone | This compound + MA | MA Alone |

|---|---|---|---|

| Self-administration | Positive Reinforcer | Enhanced Reinforcement | Variable |

| Dose-response Shift | Not Applicable | Leftward Shift | Standard |

The results demonstrated that this compound not only acts as a stimulant but also increases the potency of other stimulants like MA, highlighting its potential role in addiction scenarios .

Metabolic Studies

Further investigations into the metabolic profile of this compound revealed important insights:

- Detection in Biological Samples : Studies found that this compound and its metabolites could be detected in human serum and urine samples, establishing it as a suitable marker for consumption. In one case study, concentrations were measured at approximately 0.6 ng/mL in serum and up to 4.5 ng/mL in urine .

Conclusion and Future Directions

The biological activity of this compound showcases its potential as both a stimulant and an adjunct treatment for cocaine addiction. Its ability to enhance the effects of other stimulants raises critical questions about its safety and efficacy in therapeutic contexts.

Future research should focus on:

- Long-term Effects : Understanding the long-term implications of this compound use, especially concerning addiction potential.

- Pharmacokinetics and Pharmacodynamics : Detailed studies on how this compound is metabolized and its interaction dynamics with various neurotransmitter systems.

Propriétés

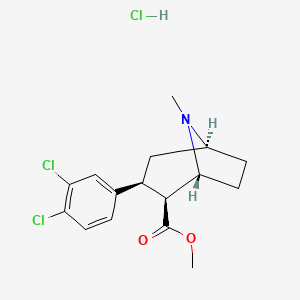

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDQYHGQIZSGW-LZRDFDPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431334 | |

| Record name | RTI-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150653-91-1 | |

| Record name | RTI-111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-111 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RTI-111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for RTI-111?

A1: this compound exerts its effects by binding to the dopamine transporter (DAT). [] This binding inhibits the reuptake of dopamine into presynaptic neurons, effectively increasing the concentration of dopamine in the synaptic cleft. [] While the precise binding site of this compound on DAT is not fully elucidated in the provided abstracts, its structural similarity to cocaine suggests it may interact with similar binding pockets.

Q2: How potent is this compound in comparison to other similar compounds?

A2: this compound demonstrates high affinity for the DAT, exhibiting an IC50 value of 0.81 nM. [] This makes it even more potent than its close analog, 3β-(3',4'-dichloro)phenyl)tropane-2β-carboxylic acid methyl ester (RTI-112), which has an IC50 of 0.79 nM. [] Notably, these two compounds were identified as having the highest affinity among the series of 3β-phenyltropane-2β-carboxylic acid methyl esters tested. []

Q3: What structural features of this compound contribute to its activity?

A3: Research suggests that both steric and electrostatic properties of 3β-phenyltropane-2β-carboxylic acid methyl ester analogs, including this compound, significantly influence their binding affinity to the dopamine transporter. [] Classical quantitative structure-activity relationship (QSAR) models highlight the importance of the compound's distribution property (pi) in dictating its activity. [] These findings were corroborated by comparative molecular field analysis (CoMFA) studies, which provided further insights into the specific steric and electrostatic interactions that govern binding. []

Q4: Has this compound been investigated in animal models?

A4: Yes, research indicates that this compound has been investigated for its cocaine-like discriminative stimulus effects in rats. [] Additionally, studies in rhesus monkeys have explored both its reinforcing and discriminative stimulus effects, including its interaction with methamphetamine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.